![molecular formula C30H42N6O6 B12118064 cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

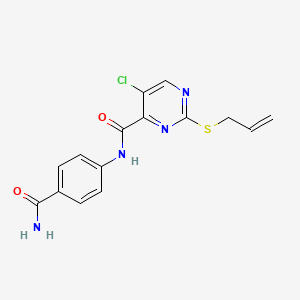

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] est un peptide cyclique composé des acides aminés leucine, tryptophane, sérine, proline et valine. La notation « DL » indique que chaque acide aminé peut exister dans la configuration D ou L, ce qui fait référence à la chiralité de l'acide aminé. Les peptides cycliques sont connus pour leur stabilité et leur résistance à la dégradation enzymatique, ce qui les rend intéressants dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] implique généralement la synthèse peptidique en phase solide (SPPS), suivie d'une cyclisation. Le processus commence par l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. Une fois le peptide linéaire assemblé, il est clivé de la résine et cyclisé en solution. L'étape de cyclisation nécessite souvent l'utilisation de réactifs de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) ou le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) pour faciliter la formation de la liaison peptidique qui ferme le cycle.

Méthodes de production industrielle

La production industrielle de peptides cycliques comme le cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] peut impliquer la SPPS à grande échelle ou la synthèse en phase liquide. Le choix de la méthode dépend de l'échelle et de la pureté souhaitées. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour la purification, garantissant que le produit final répond aux spécifications requises pour la recherche ou l'utilisation pharmaceutique.

Analyse Des Réactions Chimiques

Types de réactions

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tryptophane peut être oxydé pour former de la kynurénine ou d'autres produits d'oxydation.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être modifiés par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence de catalyseurs appropriés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du tryptophane peut conduire à la formation de kynurénine, tandis que la réduction des ponts disulfures entraîne des groupes thiols libres.

Applications de la recherche scientifique

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la cyclisation et de la stabilité des peptides.

Biologie : Étudié pour son potentiel en tant qu'échafaudage pour la conception de peptides bioactifs.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de matériaux et de capteurs à base de peptides.

Mécanisme d'action

Le mécanisme d'action de cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] dépend de ses interactions spécifiques avec les cibles moléculaires. Les peptides cycliques peuvent se lier aux protéines, aux enzymes ou aux récepteurs avec une forte affinité et une grande spécificité. La liaison implique souvent des liaisons hydrogène, des interactions hydrophobes et des forces de van der Waals. Ces interactions peuvent moduler l'activité de la molécule cible, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide cyclization and stability.

Biology: Investigated for its potential as a scaffold for designing bioactive peptides.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based materials and sensors.

Mécanisme D'action

The mechanism of action of cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] depends on its specific interactions with molecular targets. Cyclic peptides can bind to proteins, enzymes, or receptors with high affinity and specificity. The binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

cyclo[DL-Leu-DL-Pro] : Un peptide cyclique plus simple avec moins d'acides aminés.

cyclo[DL-Leu-DL-Trp] : Ne contient que de la leucine et du tryptophane.

cyclo[DL-Leu-DL-Val] : Composé de leucine et de valine.

Unicité

cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val] est unique en raison de sa combinaison spécifique d'acides aminés, qui confère un ensemble distinct de propriétés chimiques et biologiques. La présence à la fois de résidus hydrophobes (leucine, valine) et hydrophiles (sérine), ainsi que du tryptophane aromatique et de la proline conformationnellement contrainte, contribue à sa stabilité et à son potentiel d'interactions diverses.

Propriétés

IUPAC Name |

3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVWONZBLRGQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)

![2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12117993.png)

![4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)

![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)

![Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118023.png)

![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)

![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)